

Neladalkib versus alectinib in treatment-naïve ALK+ NSCLC

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Compound Name: Neladalkib

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An Objective Comparison of **Neladalkib** and Alectinib for Treatment-Naïve Anaplastic Lymphoma Kinase-Positive (ALK+) Non-Small Cell Lung Cancer (NSCLC)

Introduction

The treatment landscape for anaplastic lymphoma kinase-positive (ALK+) non-small cell lung cancer (NSCLC) has been significantly advanced by the development of targeted tyrosine kinase inhibitors (TKIs). Alectinib (Alecensa®), a second-generation ALK inhibitor, is a current standard of care for the first-line treatment of advanced ALK+ NSCLC, having demonstrated superior efficacy and tolerability compared to the first-generation inhibitor, crizotinib.[1]

Neladalkib (NVL-655) is a novel, next-generation, brain-penetrant ALK-selective TKI currently under investigation.[2][3] It is designed to overcome the limitations of previous ALK inhibitors, including activity against a wide range of resistance mutations and improved central nervous system (CNS) efficacy, while minimizing off-target toxicities by avoiding inhibition of the structurally related tropomyosin receptor kinase (TRK) family.[4][5]

This guide provides a detailed comparison of **neladalkib** and alectinib, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the design of the head-to-head clinical trial that will directly compare these two agents in the treatment-naïve setting.

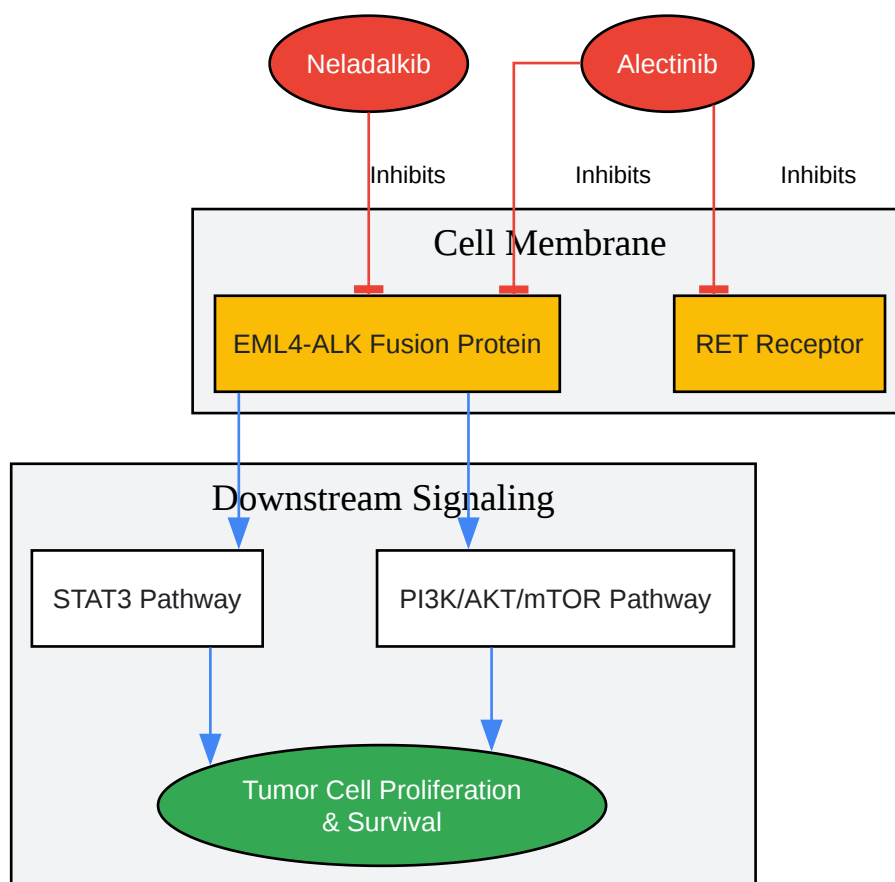
Mechanism of Action

Both alectinib and **neladalkib** are potent inhibitors of the ALK tyrosine kinase, which is the key oncogenic driver in ALK+ NSCLC. However, their selectivity and activity against resistance

mutations differ.

Alectinib: Alectinib is a highly selective inhibitor of both ALK and RET (Rearranged during Transfection) proto-oncogene tyrosine kinases.^{[6][7]} By binding to the ATP-binding site of the ALK fusion protein, it blocks autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the STAT3 and PI3K/AKT/mTOR pathways.^{[6][8][9]} This inhibition ultimately leads to the apoptosis (programmed cell death) of tumor cells.^[6] Alectinib and its major active metabolite, M4, have demonstrated the ability to cross the blood-brain barrier.^{[7][10]}

Neladalkib: **Neladalkib** is a potent, ALK-selective TKI rationally designed to be brain-penetrant and to remain active against tumors that have developed resistance to other ALK inhibitors.^[4] A key design feature is its selectivity for ALK over the TRK kinase family, which aims to avoid the TRK-related neurological adverse events observed with some dual ALK/TRK inhibitors.^[2] Preclinical data show that **neladalkib** has potent activity against diverse ALK fusions, activating alterations, and a broad spectrum of resistance mutations, including the G1202R solvent front mutation and various compound mutations that are resistant to earlier-generation TKIs.^{[2][3]}



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Caption: ALK signaling pathway and points of inhibition.

Clinical Efficacy

Direct comparative efficacy data for **neladalkib** and alectinib in treatment-naïve patients will come from the ongoing Phase 3 ALKAZAR study.[2] Until those results are available, this comparison relies on data from separate clinical trials.

Alectinib: The efficacy of alectinib as a first-line treatment was established in the global Phase 3 ALEX trial, which compared alectinib to crizotinib.[1] Alectinib demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS).[1] It is also approved for adjuvant treatment following tumor resection based on the ALINA trial, where it significantly improved disease-free survival (DFS) compared to chemotherapy.[11][12]

Neladalkib: Efficacy data for **neladalkib** are from the Phase 1/2 ALKOVE-1 trial, which enrolled patients with advanced ALK+ solid tumors, including heavily pre-treated NSCLC patients.[2][13] The preliminary results show encouraging anti-tumor activity, including in patients with brain metastases and those whose disease had progressed on prior ALK inhibitors, including lorlatinib.[5][13]

Table 1: Summary of Efficacy Data

Endpoint	Neladalkib (ALKOVE-1, TKI-pretreated NSCLC)	Alectinib (ALEX, TKI-naïve NSCLC)
Population	Heavily pretreated advanced ALK+ NSCLC	Treatment-naïve advanced ALK+ NSCLC
Overall Response Rate (ORR)	38% (across all dose levels) [13]	82.9% (Investigator-assessed) [1]
Intracranial Response	Intracranial responses observed[3]	CNS ORR: 81% (in patients with baseline measurable CNS lesions)[14]
Median Progression-Free Survival (PFS)	Not yet reported	Not reached (vs. 11.1 months for crizotinib at primary analysis)[1]

Note: Data for **neladalkib** is from a Phase 1/2 study in a pre-treated population and is not directly comparable to the Phase 3 data for alectinib in a treatment-naïve population.

Safety and Tolerability

Alectinib: Alectinib is generally considered a well-tolerated TKI.[15] The most common adverse events (AEs) include constipation, myalgia (muscle pain), edema (swelling), and hepatotoxicity (manifesting as elevated liver enzymes).[6][16][17] Other notable side effects can include bradycardia (slow heart rate) and creatine phosphokinase (CPK) elevation.[17] In the ALEX trial, grade 3-5 AEs were less frequent with alectinib than with crizotinib (41% vs. 50%).[1]

Neladalkib: Preliminary data from the ALKOVE-1 trial suggest that **neladalkib** has a favorable safety profile.[2][4] The reported AEs are consistent with its ALK-selective, TRK-sparing design,

which aims to minimize CNS toxicities associated with TRK inhibition.[5][18] In the cohort of patients with various ALK+ solid tumors, **neladalkib** was well-tolerated, with a low rate of dose reductions (8.8%) and no treatment discontinuations due to treatment-related AEs reported as of the data cutoff.[13][18]

Table 2: Summary of Common Adverse Events

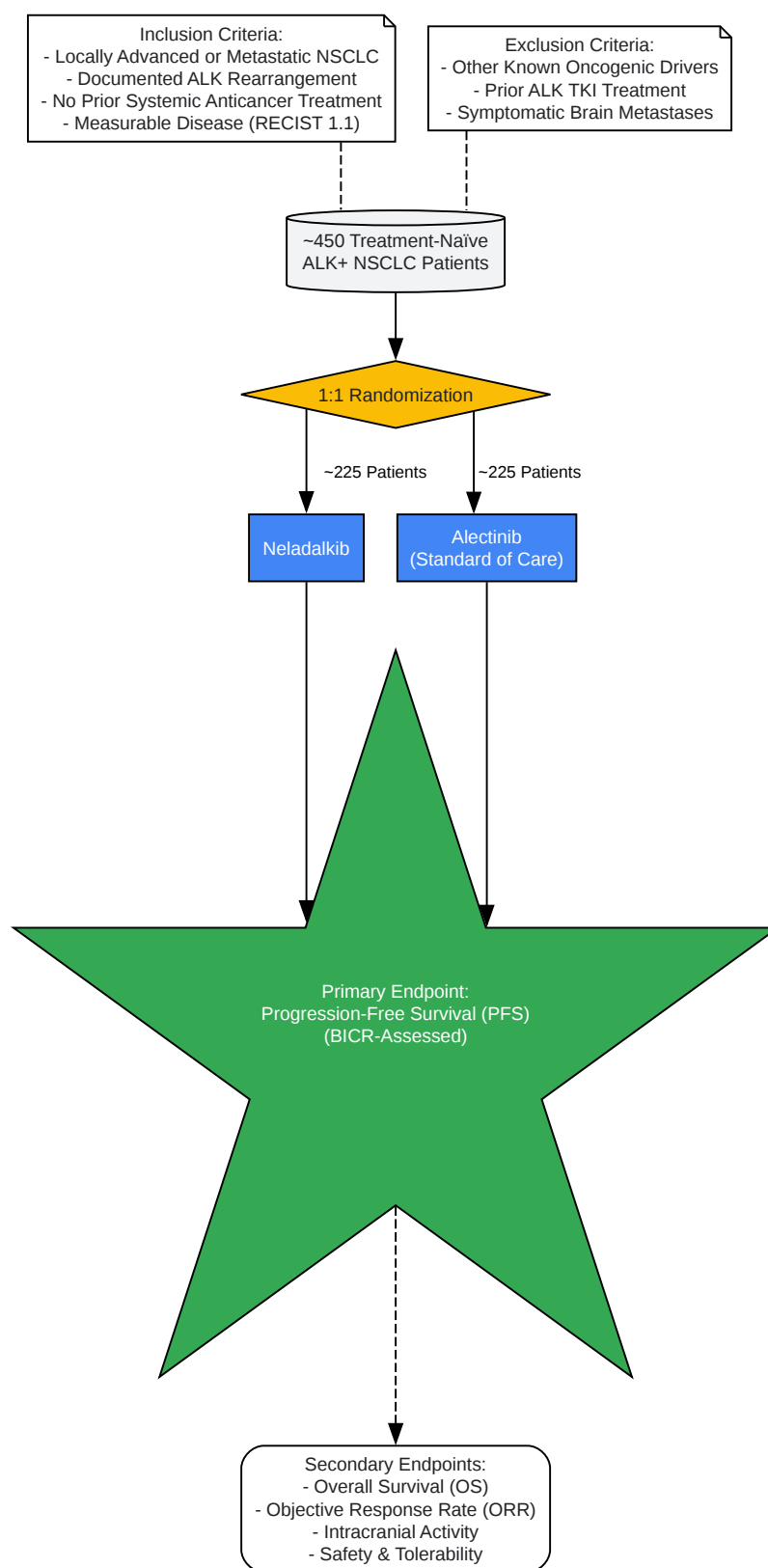
Adverse Event	Neladalkib (Preliminary Data)	Alectinib
Profile	Favorable, consistent with ALK-selective, TRK-sparing design[4]	Generally well-tolerated[15]
Common AEs (≥15%)	Data from the ongoing trial will provide a comprehensive list.	Constipation, Anemia, Myalgia, Peripheral Edema, Increased Blood CPK, Increased AST/ALT[16]
Key Features	Designed to avoid TRK-related CNS adverse events[5]	Known risks include hepatotoxicity, bradycardia, severe myalgia, and renal impairment[17]
Dose Reductions due to AEs	8.8% (in solid tumor cohort) [13][18]	16% (in ALEX trial)[1]
Discontinuation due to AEs	0% (in solid tumor cohort)[13][18]	11% (in ALEX trial)[1]

Note: Safety data for **neladalkib** is preliminary. The ALKAZAR trial will provide a direct comparison of safety profiles.

Experimental Protocols: The ALKAZAR Phase 3 Trial

The definitive comparison of **neladalkib** and alectinib in the first-line setting will come from the ongoing ALKAZAR study (NCT06765109).[2][19]

- Study Design: A global, Phase 3, randomized, controlled, open-label study.[2][20]
- Patient Population: Approximately 450 adult patients with treatment-naïve, locally advanced or metastatic ALK+ NSCLC.[2][19] Patients with asymptomatic or stable brain metastases are eligible.[20]
- Randomization: Patients are randomized on a 1:1 basis to one of two treatment arms.[19]
 - Arm 1: **Neladalkib**
 - Arm 2: Alectinib
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by a Blinded Independent Central Review (BICR).[5]
- Secondary Endpoints: Include overall survival (OS), objective response rate (ORR), duration of response (DoR), intracranial activity, and safety and tolerability.[4]



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Caption: Workflow of the Phase 3 ALKAZAR trial.

Conclusion

Alectinib is a well-established and effective standard of care for the first-line treatment of ALK+ NSCLC, offering significant PFS and CNS benefits. **Neladalkib** is a promising next-generation ALK inhibitor designed to provide potent, brain-penetrant activity against a wide range of ALK mutations while potentially offering a more favorable safety profile by avoiding off-target TRK inhibition.

Preliminary data for **neladalkib** in pre-treated patients are encouraging. However, the ongoing Phase 3 ALKAZAR trial is critical and will provide the first direct, randomized comparison against alectinib. The results of this study will be essential for researchers, clinicians, and drug development professionals in determining the future role of **neladalkib** in the treatment paradigm for treatment-naïve ALK+ NSCLC.

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